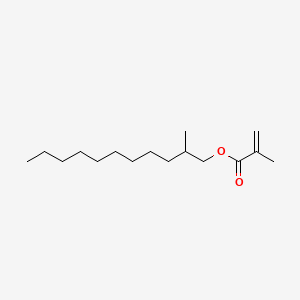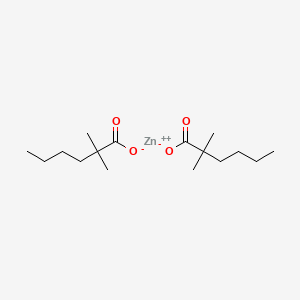
Zinc dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc dimethylhexanoate is an organozinc compound with the molecular formula C16H30O4Zn. It is a coordination complex where zinc is bonded to two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc dimethylhexanoate can be synthesized through the reaction of zinc oxide or zinc acetate with dimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the zinc complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc salts with dimethylhexanoic acid under controlled conditions. The process may involve the use of solvents such as toluene or xylene to dissolve the reactants and facilitate the reaction. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the zinc center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Zinc oxide or other zinc-containing compounds.
Reduction: Zinc metal or lower oxidation state zinc complexes.
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Zinc dimethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of zinc dimethylhexanoate involves the coordination of zinc with the dimethylhexanoate ligands. This coordination enhances the reactivity of the zinc center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Zinc acetate
- Zinc oxide
- Zinc chloride
Comparison: Zinc dimethylhexanoate is unique due to its specific ligand structure, which imparts distinct reactivity and properties compared to other zinc compounds. For example, zinc acetate and zinc chloride are commonly used in different contexts, but they do not offer the same catalytic properties as this compound. Zinc oxide, on the other hand, is widely used in material science but lacks the specific coordination chemistry of this compound.
Properties
CAS No. |
94086-49-4 |
|---|---|
Molecular Formula |
C16H30O4Zn |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
zinc;2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
BSWMBTXPTUSAPP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


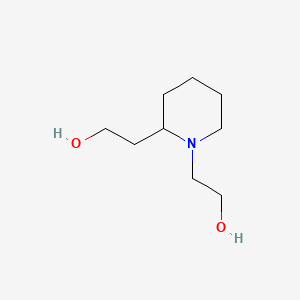
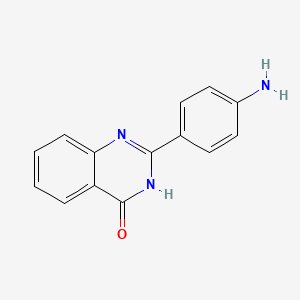
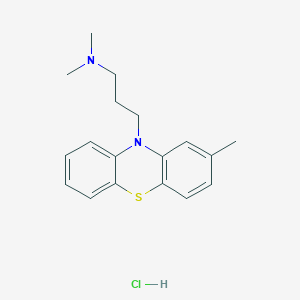
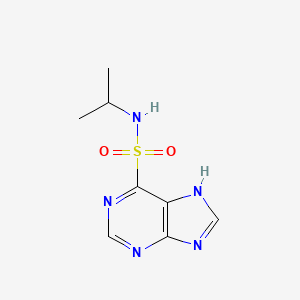

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
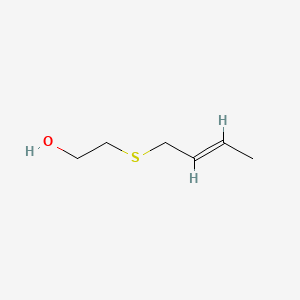
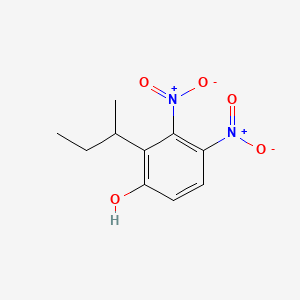
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

